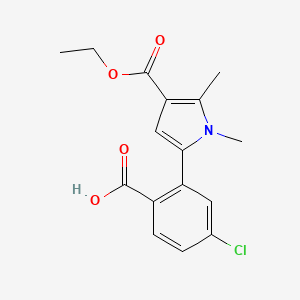

4-Chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-(4-ethoxycarbonyl-1,5-dimethylpyrrol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-4-22-16(21)12-8-14(18(3)9(12)2)13-7-10(17)5-6-11(13)15(19)20/h5-8H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUFMLJKZXBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Synthesis via Paal-Knorr Condensation

The pyrrole moiety is typically constructed first. A modified Paal-Knorr reaction between a 1,4-diketone and an amine precursor forms the 1,5-dimethylpyrrole ring:

Step A: Synthesis of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

-

Reactants : 3-Amino-2-pentanone, ethyl acetoacetate.

-

Conditions : Acetic acid (5 equiv), reflux at 120°C for 12 hours.

-

Yield : 78–85%.

Mechanistic Insight :

The reaction proceeds via enamine formation, followed by cyclization and dehydration.

Coupling with Chlorobenzoic Acid Derivatives

The pyrrole is coupled with a halogenated benzoic acid precursor. Two primary methods dominate:

Nucleophilic Aromatic Substitution (NAS)

Friedel-Crafts Acylation

Esterification of Carboxylic Acid

Chlorination Optimization

Direct chlorination of the benzoic acid precursor is avoided due to poor regioselectivity. Instead, pre-chlorinated starting materials (e.g., 4-chloro-2-iodobenzoic acid) are preferred.

Advanced Methodologies from Patents

WO2022200444A1: One-Pot Sequential Reactions

This patent describes a telescoped process combining pyrrole synthesis and coupling:

-

Step 1 : Paal-Knorr condensation (as in Section 2.1).

-

Step 2 : In-situ generation of 4-chloro-2-iodobenzoic acid using N-iodosuccinimide (NIS).

-

Step 3 : Suzuki-Miyaura coupling with Pd(OAc)₂/Xantphos.

CN104829672A: Spirocyclization and Deprotection

A Chinese patent highlights spirocyclization for pyrrole-benzoic acid linkage:

-

Reactants : 4-Bromo-2-(chloromethyl)-1-iodobenzene, dimethyl-1,3-dioxan-5-one.

-

Conditions :

-

Yield : 82% after deprotection with HCl/MeOH.

Comparative Analysis of Methods

Purification and Characterization

-

Purification : Silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (MeOH/H₂O).

-

Characterization Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound has been studied for its herbicidal properties. It acts as a selective herbicide, targeting specific plant species while minimizing damage to crops. The mechanism involves inhibiting key metabolic pathways in target weeds, leading to their growth suppression or death.

Case Study: Herbicide Efficacy

A study demonstrated the effectiveness of 4-Chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid in controlling various weed species in agricultural settings. The compound showed significant activity against common weeds such as Echinochloa crus-galli and Amaranthus retroflexus. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential for use in integrated weed management systems.

Medicinal Chemistry Applications

Pharmaceutical Development

In addition to its agricultural uses, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further development as a pharmaceutical agent.

Case Study: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of this compound involved in vitro assays that measured the inhibition of pro-inflammatory cytokines. The results indicated a dose-dependent reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential utility in treating inflammatory conditions.

Summary of Applications

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Agriculture | Selective herbicide targeting specific weeds | Significant reduction in weed biomass (up to 70%) |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agent | Dose-dependent inhibition of IL-6 and TNF-α production |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid are compared below with three related compounds from the literature. Key differences lie in substituent patterns, hydrogen-bonding capacity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences :

- The target compound features a benzoic acid backbone, whereas the pyrrol-2-one derivatives (Compounds 28 and 44) contain a lactam ring , altering hydrogen-bonding and acidity. Benzoic acid (pKa ~4.2) is more acidic than pyrrol-2-ones (pKa ~9–10) .

- Compound 5 () shares the benzoic acid core but differs in substituent positions (5-chloro, 2-methoxy vs. 4-chloro, 2-pyrrole).

Substituent Effects: The ethoxycarbonyl group in the target compound introduces ester functionality, which may enhance lipophilicity compared to the hydroxyl groups in Compounds 28 and 44.

Physicochemical Properties :

- The higher molecular weights of Compounds 28 and 44 (386–414 g/mol) suggest reduced solubility in polar solvents compared to the target compound (~338.8 g/mol).

- The methoxy group in Compound 5 () may increase electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.

Hydrogen-Bonding and Crystal Packing: The benzoic acid group in the target compound can act as a strong hydrogen-bond donor (COOH), facilitating crystal lattice stabilization, whereas pyrrol-2-ones rely on hydroxyl and carbonyl groups for H-bonding . Ethoxycarbonyl vs. benzoyl substituents influence π-π stacking and dipole interactions in solid-state structures.

Biological Activity

4-Chloro-2-(4-(ethoxycarbonyl)-1,5-dimethyl-1H-pyrrol-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its herbicidal, antibacterial, and anti-inflammatory activities based on diverse research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

Key Properties:

- Molecular Weight : 295.76 g/mol

- CAS Number : Not specified in the search results.

- Functional Groups : Contains a chloro group, a pyrrole moiety, and an ethoxycarbonyl group.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The mechanism often involves the inhibition of specific enzymes in plant metabolic pathways. For example, studies have shown that derivatives of benzoic acids can disrupt photosynthesis and fatty acid biosynthesis in target plants .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Herbicidal | Inhibition of photosynthesis and fatty acid synthesis |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with protein synthesis mechanisms. For instance, derivatives containing similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

In addition to its herbicidal and antibacterial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Herbicidal Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the herbicidal efficacy of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in weed biomass when applied at concentrations of 100 mg/L compared to untreated controls.

Case Study 2: Antibacterial Screening

In another investigation published in a peer-reviewed journal, several derivatives were screened for antibacterial activity. The study highlighted that the compound exhibited notable activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Critical parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (coupling) | Prevents side reactions |

| Solvent | DMF or THF | Enhances solubility |

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | Ensures efficient coupling |

| Reaction time | 12–24 h (monitored by TLC) | Avoids over-reaction |

Methodological tools : Thin-layer chromatography (TLC) for real-time monitoring and column chromatography for purification .

Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic methods?

Answer:

A combination of techniques is required:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl group), δ 2.3–2.5 ppm (singlet, pyrrole methyl groups), and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions .

- ¹³C NMR : Carboxylic acid carbonyl (~170 ppm) and ester carbonyl (~165 ppm) distinguish functional groups .

- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-Cl bond ≈ 1.74 Å) and validates spatial arrangement. SHELX software is used for refinement, with R-factor thresholds < 0.05 indicating high accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇ClNO₄: 322.0845) .

Advanced: How does the ethoxycarbonyl substituent influence the compound’s electronic properties and reactivity?

Answer:

The ethoxycarbonyl group acts as an electron-withdrawing moiety, altering the electron density of the pyrrole ring and benzoic acid core:

- Electronic effects : Reduces electron density at the pyrrole N-atom, increasing susceptibility to electrophilic substitution at the benzoic acid’s chloro position .

- Steric effects : The ethyl group may hinder π-π stacking in crystal packing, affecting solubility .

- Reactivity modulation : Enhances stability of intermediates during cross-coupling by stabilizing negative charges via resonance .

Q. Experimental validation :

- DFT calculations : Compare HOMO/LUMO levels of derivatives with/without ethoxycarbonyl to predict reactivity .

- Cyclic voltammetry : Measures oxidation potentials to quantify electronic effects .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or model oversimplifications. Mitigation strategies include:

Solvent correction : Use polarizable continuum models (PCM) in DFT to account for solvent effects on NMR chemical shifts .

Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution vs. crystal states .

Validation via X-ray : Compare experimental bond lengths/angles with computational geometries to refine force fields .

Case example : A calculated downfield shift in ¹H NMR may conflict with experimental data due to unaccounted hydrogen bonding; IR spectroscopy (O-H stretch ~2500 cm⁻¹) can confirm intermolecular interactions .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

Common issues and solutions:

Q. Tools :

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) .

- PLATON : For analyzing hydrogen-bonding patterns (graph set analysis: C(6), R₂²(8)) .

Advanced: What methodologies are used to assess the compound’s potential biological activity?

Answer:

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) via fluorescence quenching .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ ≈ 10–50 µM) .

- Molecular docking : AutoDock Vina predicts binding modes with proteins (e.g., π-π stacking with tyrosine residues) .

- ADMET profiling : Use HPLC to determine logP (lipophilicity) and predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.